molecular formula C9H10ClNO2 B12967097 (R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid

(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid

Cat. No.: B12967097
M. Wt: 199.63 g/mol
InChI Key: HZZFRGVOIXDTSE-MRVPVSSYSA-N
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Description

“®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” is a chiral compound with the following structural formula:

(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid\text{(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid} (R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid

  • It contains a chlorophenyl group, a methylamino group, and an acetic acid moiety.
  • The stereochemistry is specified as ®, indicating the absolute configuration of the chiral center.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

  • Arylation of Glycine Derivatives:

    • Start with a glycine derivative (e.g., N-protected glycine).
    • React it with 2-chlorobenzaldehyde to form the corresponding imine.
    • Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to obtain the target compound.
  • Enantioselective Synthesis:

    • Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.
    • For example, use chiral ligands in a copper-catalyzed asymmetric Mannich reaction between 2-chlorobenzaldehyde, methylamine, and glycine.

Industrial Production

The industrial production of “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes.

Chemical Reactions Analysis

Reactions

    Oxidation: The compound can undergo oxidation reactions, converting the methylamino group to an oxo group.

    Reduction: Reduction of the carbonyl group in the acetic acid moiety can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).

Major Products

  • Oxidation: The oxo derivative of the compound.
  • Reduction: The corresponding alcohol.
  • Substitution: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).

    Medicine: Studied for drug development (e.g., antiviral, antibacterial agents).

    Industry: Applied in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to physiological effects.

Comparison with Similar Compounds

  • Similar Compounds: Other chiral amino acids, such as phenylalanine, tyrosine, and tryptophan.
  • Uniqueness: The combination of the chlorophenyl group, methylamino group, and acetic acid moiety distinguishes it from other amino acids.

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Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1

InChI Key

HZZFRGVOIXDTSE-MRVPVSSYSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CNC(C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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